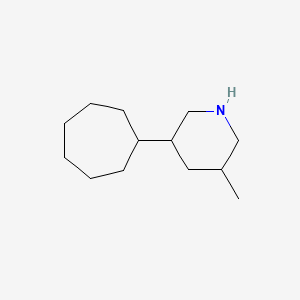

3-Cycloheptyl-5-methylpiperidine

Description

Properties

Molecular Formula |

C13H25N |

|---|---|

Molecular Weight |

195.34 g/mol |

IUPAC Name |

3-cycloheptyl-5-methylpiperidine |

InChI |

InChI=1S/C13H25N/c1-11-8-13(10-14-9-11)12-6-4-2-3-5-7-12/h11-14H,2-10H2,1H3 |

InChI Key |

XOKJDSQOKRSIOA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CNC1)C2CCCCCC2 |

Origin of Product |

United States |

Preparation Methods

Preparation via N-Substituted Piperidine Intermediates

One common approach involves the synthesis of N-substituted tetrahydropiperidines, which are subsequently cyclized or modified to introduce the cycloheptyl and methyl groups at specific positions. For example, the synthesis of 3-alkyl oxazolidines derived from 2-hydroxymethylpiperidine indicates that similar strategies could be employed for the targeted compound.

- Starting from a suitable N-alkylated or N-aryl substituted piperidine precursor.

- Cyclization facilitated by acid catalysis or metal-mediated reactions.

- Introduction of the cycloheptyl group via alkylation or cycloaddition reactions.

- The synthesis of related piperidine derivatives, such as 1-benzyl-4-methylpiperidine, involves nucleophilic substitution and subsequent cyclization steps, which can be adapted for cycloheptyl groups by employing appropriate alkyl halides or cycloalkyl reagents.

Cycloalkylation Using Alkyl Halides

The cycloheptyl group can be introduced through nucleophilic substitution reactions using cycloheptyl halides (e.g., cycloheptyl bromide) with nucleophilic amines or piperidine intermediates.

| Step | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| Alkylation | Cycloheptyl bromide | Reflux with base (e.g., potassium carbonate) | Moderate to high | Forms N-cycloheptyl intermediates |

| Cyclization | Acid or metal catalysis | Elevated temperature | Variable | Closure of the ring to form the piperidine core |

Hydrogenation of Precursors

Hydrogenation of N-Substituted Pyridines or Pyridines Derivatives

The patent literature indicates that hydrogenation of aromatic or heteroaromatic precursors is a viable route:

- Starting from N-aryl or N-alkyl pyridines with suitable substituents.

- Catalytic hydrogenation (e.g., using palladium or rhodium catalysts) under controlled conditions.

- Hydrogenation of N-benzyl-4-methylpyridine derivatives to yield the corresponding piperidine compounds with preserved substituents.

- Patent CN109206361A describes hydrogenation of tetrahydropyridine derivatives to produce chiral piperidines with high stereoselectivity, which can be adapted for 3-Cycloheptyl-5-methylpiperidine synthesis.

| Step | Reagents | Catalyst | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Hydrogenation | Hydrogen | Rhodium or Palladium on carbon | 30-50°C, 1-3 atm | High | Stereoselective if chiral catalysts are used |

Stereoselective Hydrogenation for Chiral Compounds

Modification of Related Heterocyclic Intermediates

Conversion from 2-Hydroxymethylpiperidine Derivatives

The synthesis of oxazolidines derived from 2-hydroxymethylpiperidine suggests that similar intermediates could be transformed into the target compound via alkylation and ring modification steps.

- Condensation of 2-hydroxymethylpiperidine with cycloheptyl aldehydes or ketones.

- Subsequent reduction and functionalization to introduce methyl groups.

Use of Alkylation and Cyclization Strategies

- Alkylation of piperidine with cycloheptyl halides or esters.

- Cyclization under basic or acidic conditions to form the piperidine ring with the desired substituents.

Data Table: Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Alkylation | N-alkylpiperidine | Cycloheptyl halides | Reflux, base | Straightforward | Possible regioselectivity issues |

| Hydrogenation | Pyridine derivatives | Hydrogen, metal catalyst | Mild to moderate conditions | Stereoselectivity control | Requires precursor synthesis |

| Intermediate Modification | 2-Hydroxymethylpiperidine | Aldehydes, ketones | Condensation, reduction | High selectivity | Multi-step process |

Chemical Reactions Analysis

Types of Reactions: 3-Cycloheptyl-5-methylpiperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to produce reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Palladium on carbon, hydrogen gas.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Reduced piperidine derivatives.

Substitution: Halogenated piperidine derivatives.

Scientific Research Applications

3-Cycloheptyl-5-methylpiperidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical agents.

Mechanism of Action

The mechanism of action of 3-Cycloheptyl-5-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular processes. For example, it may inhibit enzyme activity by forming a stable complex with the enzyme, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

- Steric and Lipophilic Effects : The cycloheptyl group in the target compound increases molecular weight (C₁₃H₂₅N vs. C₁₁H₂₁N) and lipophilicity compared to the cyclopentyl analog. This may enhance membrane permeability in biological systems but reduce solubility in polar solvents.

- Synthetic Pathways : Diazotization and coupling reactions are common for piperidine derivatives (e.g., synthesis of arylhydrazones in ) . However, larger substituents like cycloheptyl may require modified reaction conditions (e.g., longer coupling times or elevated temperatures) to accommodate steric constraints.

- Functional Group Diversity : Unlike the methyl group in 3-cycloheptyl-5-methylpiperidine, derivatives with carboxylate or sulfonyl groups (e.g., compound 6 in ) exhibit distinct reactivity, enabling applications in coordination chemistry or as intermediates for functionalized heterocycles .

Biological Activity

3-Cycloheptyl-5-methylpiperidine is a piperidine derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of 3-Cycloheptyl-5-methylpiperidine is thought to be mediated through its interaction with various biological targets, including receptors and enzymes. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This modulation can lead to potential antidepressant and anxiolytic effects.

Pharmacological Effects

Research has indicated several pharmacological effects associated with 3-Cycloheptyl-5-methylpiperidine:

- Antidepressant Activity : In animal models, compounds similar to 3-Cycloheptyl-5-methylpiperidine have shown significant antidepressant-like effects, potentially through serotonin reuptake inhibition.

- Anxiolytic Effects : The compound may exhibit anxiolytic properties by modulating GABAergic transmission.

- Neuroprotective Properties : Some studies suggest that it could protect against neurodegenerative processes by reducing oxidative stress.

Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of piperidine derivatives, including 3-Cycloheptyl-5-methylpiperidine. It demonstrated significant inhibition of serotonin reuptake with an IC50 value in the low micromolar range, indicating strong potential as an antidepressant agent .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 3-Cycloheptyl-5-methylpiperidine | 1.5 | Serotonin reuptake inhibition |

| Reference Compound A | 2.0 | Serotonin reuptake inhibition |

| Reference Compound B | 3.5 | Serotonin reuptake inhibition |

Study 2: Neuroprotective Effects

In another investigation, the neuroprotective effects of various piperidine derivatives were assessed in vitro using neuronal cell lines exposed to oxidative stress. The results indicated that 3-Cycloheptyl-5-methylpiperidine significantly reduced cell death and apoptosis markers compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.